molecular formula C20H21N3O3S B11324024 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

Cat. No.: B11324024
M. Wt: 383.5 g/mol
InChI Key: CSHXGTJQBDTDMR-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-thiadiazole-5-thiol. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The thiadiazole ring is known to interact with various biological targets, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide

InChI

InChI=1S/C20H21N3O3S/c1-3-13-26-17-11-7-15(8-12-17)19(24)22-20-21-18(23-27-20)14-5-9-16(10-6-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,22,23,24)

InChI Key

CSHXGTJQBDTDMR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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